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molecular formula C16H13N B8655144 2,3-diphenyl-1H-pyrrole

2,3-diphenyl-1H-pyrrole

Cat. No. B8655144
M. Wt: 219.28 g/mol
InChI Key: VNMNSTIGSQBDPI-UHFFFAOYSA-N
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Patent
US04335136

Procedure details

A mixture of 20 g (0.065 mole) of 4,5-diphenylpyrrole-2,3-dicarboxylic acid in 80 ml quinoline was heated at reflux in an oil bath (bath ~230°) until gas evolution stopped (approx. one-half hour). The reaction mixture was cooled and most of the quinoline was removed by distillation (bp 58° @ 0.2 mm). The partially crystalline residue was chromatographed on 300 g Silic AR CC-7, eluting with toluene to give 12 g (85%) of faintly pink 2,3-diphenylpyrrole which could be further purified by recrystallization from ethanol/water or by sublimation (~125° @·0.2 mm) to give white solid, m.p. 132°-3°.
Name
4,5-diphenylpyrrole-2,3-dicarboxylic acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8](C(O)=O)=[C:9](C(O)=O)[NH:10][C:11]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>N1C2C(=CC=CC=2)C=CC=1>[C:12]1([C:11]2[NH:10][CH:9]=[CH:8][C:7]=2[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
4,5-diphenylpyrrole-2,3-dicarboxylic acid
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C(=C(NC1C1=CC=CC=C1)C(=O)O)C(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux in an oil bath (bath ~230°) until gas evolution
CUSTOM
Type
CUSTOM
Details
(approx. one-half hour)
CUSTOM
Type
CUSTOM
Details
was removed by distillation (bp 58° @ 0.2 mm)
CUSTOM
Type
CUSTOM
Details
The partially crystalline residue was chromatographed on 300 g Silic AR CC-7
WASH
Type
WASH
Details
eluting with toluene

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NC=CC1C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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